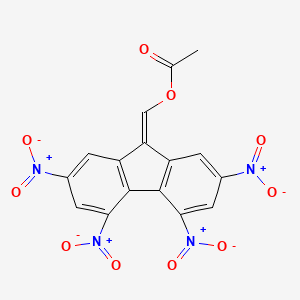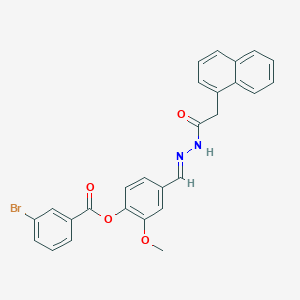
(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate is a highly nitrated organic compound It is known for its complex structure, which includes multiple nitro groups attached to a fluorenylidene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate typically involves the nitration of fluorenylidene derivatives. The process generally includes the following steps:
Nitration of Fluorene: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Formation of Fluorenylidene Intermediate: The nitrated fluorene undergoes further chemical transformations to form the fluorenylidene intermediate.
Acetylation: The final step involves the acetylation of the fluorenylidene intermediate using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly nitrated derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a variety of functionalized fluorenylidene compounds.
Scientific Research Applications
Chemistry
In chemistry, (2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate is used as a precursor for synthesizing other complex organic molecules. Its highly nitrated structure makes it a valuable intermediate in the development of energetic materials.
Biology and Medicine
While not commonly used directly in biological or medical applications, derivatives of this compound are studied for their potential use in drug development and as biochemical probes.
Industry
In industry, this compound is explored for its potential use in the manufacture of high-performance materials, including polymers and explosives.
Mechanism of Action
The mechanism by which (2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate exerts its effects is primarily through its highly reactive nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved often include electron transfer processes and radical formation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trinitrotoluene (TNT): Another highly nitrated compound used in explosives.
1,3,5-trinitrobenzene: Known for its use in the synthesis of other energetic materials.
Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic compound used in advanced propellants and explosives.
Uniqueness
(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl acetate is unique due to its specific structural arrangement and the presence of multiple nitro groups on a fluorenylidene core. This configuration imparts distinct chemical properties, making it valuable for specialized applications in both research and industry.
Properties
Molecular Formula |
C16H8N4O10 |
|---|---|
Molecular Weight |
416.25 g/mol |
IUPAC Name |
(2,4,5,7-tetranitrofluoren-9-ylidene)methyl acetate |
InChI |
InChI=1S/C16H8N4O10/c1-7(21)30-6-12-10-2-8(17(22)23)4-13(19(26)27)15(10)16-11(12)3-9(18(24)25)5-14(16)20(28)29/h2-6H,1H3 |
InChI Key |
TUJNZFQJFDNJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11534529.png)
![4-{(1E)-1-[(2E)-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazinylidene]ethyl}phenol](/img/structure/B11534539.png)
![3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11534545.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534548.png)
![4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11534550.png)
![Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B11534556.png)

![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B11534564.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11534572.png)
![2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzonitrile](/img/structure/B11534578.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11534587.png)
![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11534601.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11534607.png)
![N'-cyclododecylidene-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanehydrazide](/img/structure/B11534610.png)
